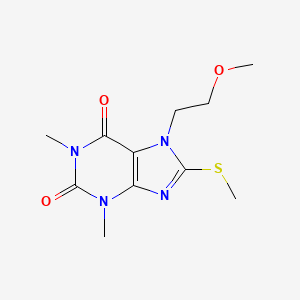

7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione

Description

Properties

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c1-13-8-7(9(16)14(2)11(13)17)15(5-6-18-3)10(12-8)19-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXGKBDULNJCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases and its implications in therapeutic applications. This article reviews the compound's biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₂N₄O₄S

- Molecular Weight : 378.46 g/mol

This compound features a purine core with various substituents that contribute to its biological activity.

1. Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Research indicates that compounds with similar structures to this compound can act as inhibitors of the PI3K pathway. This pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of PI3K has therapeutic implications in cancer treatment and other diseases characterized by aberrant cell signaling.

Table 1: Inhibitory Activity Against PI3K

2. Antiviral Activity

Preliminary studies have suggested that purine derivatives exhibit antiviral properties. Specifically, analogs of this compound have been tested against various viruses, including HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Screening

A study conducted on various purine derivatives demonstrated that certain modifications enhanced antiviral efficacy against HIV-1 reverse transcriptase (RT). The structural features of the compounds were correlated with their activity levels.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound on different cell lines. Results indicated a dose-dependent response with varying degrees of cytotoxic effects observed across different cancer cell lines.

Table 2: Cytotoxicity Data

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to mimic natural substrates allows it to interact with key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that purine derivatives, including 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione, exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the purine structure can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Enzyme Inhibition : The compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer metabolism and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Biochemical Research

Signal Transduction Studies : In biochemical research, this compound is utilized to study signal transduction mechanisms within cells. By acting on specific receptors or enzymes, it helps elucidate pathways that are often dysregulated in diseases such as cancer and diabetes .

Drug Development : The structural characteristics of this compound make it a candidate for drug development aimed at targeting specific biological pathways. Its potential to modify enzyme activity opens avenues for creating novel therapeutics that can selectively modulate biological functions .

Clinical Applications

Case Studies in Clinical Trials : Although direct clinical applications of this compound are still under investigation, preliminary case studies highlight its potential as a therapeutic agent in clinical settings. For example, trials exploring its efficacy in combination with other chemotherapeutic agents have shown promise in improving patient outcomes .

Data Table of Applications

Chemical Reactions Analysis

Functionalization at Position 7

The 2-methoxyethyl group at position 7 is introduced via alkylation of a purine precursor.

Example Protocol (from ):

Conditions:

-

Base: Potassium carbonate (KCO)

-

Solvent: DMF or acetone

-

Temperature: Room temperature to 50°C

-

Reaction Time: 12–48 hours

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SCH) group at position 8 can be oxidized to a sulfone (-SOCH) or sulfoxide (-SOCH).

Oxidation Pathways:

| Reagent | Product | Conditions |

|---|---|---|

| HO/AcOH | Sulfoxide (-SOCH) | 0–25°C, 2–6 hours |

| mCPBA | Sulfone (-SOCH) | Dichloromethane, 0°C to room temp |

Hydrolysis of the Purine-Dione Core

Under acidic or basic conditions, the purine-2,6-dione scaffold may undergo hydrolysis.

Acidic Hydrolysis:

Basic Hydrolysis:

Stability and Degradation

The compound is stable under ambient conditions but may decompose under prolonged exposure to light or moisture. Thermal gravimetric analysis (TGA) of similar purine-diones suggests decomposition above 200°C .

Notes on Reactivity

-

The methylsulfanyl group enhances electrophilic aromatic substitution (EAS) reactivity at position 8 due to its electron-donating nature.

-

The 2-methoxyethyl chain at position 7 improves solubility in polar solvents (e.g., DMSO, ethanol) .

For further synthetic exploration, cross-coupling reactions (e.g., Suzuki-Miyaura) or photochemical modifications could be investigated, though no direct precedents were identified in the provided sources.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and available data for 7-(2-Methoxyethyl)-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione and related compounds:

Key Observations

Substituent Effects on Lipophilicity :

- The 2-methoxyethyl group in the target compound increases lipophilicity compared to etophylline’s 2-hydroxyethyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Methylsulfanyl at position 8 provides greater stability than thiol (-SH) groups, which are prone to oxidation or disulfide formation .

Biological Relevance :

- Etophylline’s 2-hydroxyethyl group is associated with bronchodilatory activity, suggesting that the target compound’s methoxyethyl substitution may alter receptor binding or duration of action .

- Bulky 8-substituents (e.g., styryl in ) often reduce metabolic clearance but may limit oral bioavailability due to poor solubility .

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those for 8-thioxo purines (), where nucleophilic substitution at the 8-position is feasible using alkylating agents . Derivatives with complex 8-substituents (e.g., dibenzylamino in ) require multi-step functionalization, increasing synthetic complexity .

Q & A

Q. Table 1: Key Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF | Enhances alkylation efficiency | |

| Temperature | 60–70°C | Balances reaction rate/control | |

| Purification | Silica gel (PE:EA = 4:1) | Removes unreacted thiols |

Q. Table 2: Comparative Biological Activities of Analogues

| Substituent (Position 8) | Target Receptor | IC₅₀ (μM) | Key Finding | Reference |

|---|---|---|---|---|

| Methylsulfanyl | A₂A | 0.12 | High selectivity vs. A₁ | |

| 2-Methylphenoxy | A₁ | 0.45 | Antiarrhythmic activity | |

| Benzylthio | A₂A | 0.08 | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.